N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Phenylethanolamine N-Methyltransferase
Tetrahydroisoquinoline derivatives, such as those studied by Grunewald et al. (2005), have been shown to inhibit phenylethanolamine N-methyltransferase (PNMT) with remarkable potency and selectivity. This enzyme is involved in the synthesis of epinephrine from norepinephrine, making these inhibitors potential candidates for therapeutic applications in conditions where modulation of catecholamine levels is beneficial (Grunewald, Romero, & Criscione, 2005).
Structural Studies and Properties
The structural aspects of amide-containing isoquinoline derivatives, as explored by Karmakar et al. (2007), reveal their ability to form gels and crystalline salts with mineral acids. This study highlights the potential of such compounds in the development of novel materials with specific physical properties, which could have applications in drug delivery systems and materials science (Karmakar, Sarma, & Baruah, 2007).
Anticancer Properties
Madácsi et al. (2013) synthesized a library of aromatic sulfonamides containing condensed piperidine and tetrahydroisoquinoline moieties that induced oxidative stress and exhibited cytotoxic effects in various cancer cell lines. These findings suggest that tetrahydroisoquinoline derivatives could serve as a basis for the development of new anticancer agents (Madácsi, Kanizsai, Fehér, Gyuris, Ózsvári, Erdélyi, Wölfling, & Puskás, 2013).
Histone Deacetylase Inhibition
Liu et al. (2015) developed 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors. These compounds were shown to suppress the growth of prostate cancer cells, indicating their potential as therapeutic agents targeting HDACs in cancer treatment (Liu, Lee, Chen, Lee, Wang, Pan, Lai, Yeh, & Liou, 2015).
properties
IUPAC Name |
2-(4-methylphenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-12-28(25,26)23-11-10-17-6-7-19(13-18(17)14-23)22-21(24)15-27-20-8-4-16(2)5-9-20/h4-9,13H,3,10-12,14-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNRILXKJWLUCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.